molecular formula C8H16N4 B8582532 N-(1-methyl-4-pyrazolylmethyl)trimethylenediamine

N-(1-methyl-4-pyrazolylmethyl)trimethylenediamine

Cat. No. B8582532
M. Wt: 168.24 g/mol
InChI Key: GPHIBHANNDAINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-4-pyrazolylmethyl)trimethylenediamine is a useful research compound. Its molecular formula is C8H16N4 and its molecular weight is 168.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-4-pyrazolylmethyl)trimethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-4-pyrazolylmethyl)trimethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1-methyl-4-pyrazolylmethyl)trimethylenediamine

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

N'-[(1-methylpyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C8H16N4/c1-12-7-8(6-11-12)5-10-4-2-3-9/h6-7,10H,2-5,9H2,1H3

InChI Key

GPHIBHANNDAINQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature 11 g of 1-methyl-4-pyrazole carbaldehyde was slowly added to 37 g of ethylenediamine in 150 ml of dry acetonitrile. Molecular sieves 4A (a product of Wako Pure Chemicals, Co.) were added as a dehydrating agent to the solution. The mixture was stirred at room temperature for 2 hours, and filtered. Acetonitrile was distilled off under reduced pressure from the filtrate. To the residue was added 100 ml of ethanol, and then 4 g of sodium borohydride was added little by little at room temperature. The mixture was then stirred at room temperature for 2 hours, and ethanol was distilled off under reduced pressure. Water was added to the residue, and the mixture was extracted with dichloromethane. The solvent was distilled off from the dichloromethane layer, and the residue was vacuum-distilled to give 10 g of N-(1-methyl-4-pyrazolylmethyl)trimethylenediamine as a colorless oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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